4-Mercapto-2-metilfenol

Descripción general

Descripción

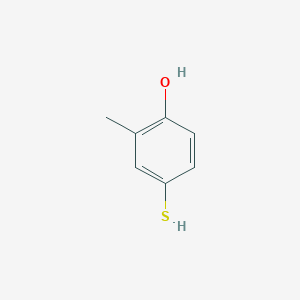

4-Mercapto-2-methylphenol is an organic compound with the molecular formula C7H8OS. It is a derivative of phenol, where a methyl group and a mercapto group are substituted at the second and fourth positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

4-Mercapto-2-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is employed in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 4-Mercapto-2-methylphenol is human carbonic anhydrase II (hCAII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

4-Mercapto-2-methylphenol binds to the active site of hCAII. This unexpected binding mode is the result of a steric clash between the methyl group and a highly ordered water network in the active site that is further stabilized by the formation of a hydrogen bond and favorable hydrophobic contacts .

Biochemical Pathways

The binding of 4-Mercapto-2-methylphenol to hCAII affects the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and bicarbonate in various parts of the body.

Pharmacokinetics

The compound’s interaction with hcaii suggests that it may be absorbed and distributed to tissues where this enzyme is present .

Result of Action

The binding of 4-Mercapto-2-methylphenol to hCAII inhibits the enzyme’s activity, which can affect the balance of carbon dioxide and bicarbonate in the body . This can have various molecular and cellular effects, depending on the specific physiological context.

Action Environment

The action, efficacy, and stability of 4-Mercapto-2-methylphenol can be influenced by various environmental factors. For example, the compound’s binding to hCAII can be affected by the presence of other molecules in the active site of the enzyme . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is hypothesized that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is hypothesized that this compound may interact with various transporters or binding proteins and could potentially affect its localization or accumulation

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Mercapto-2-methylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a thiol group. For instance, the reaction of 4-chloro-2-methylphenol with sodium hydrosulfide under basic conditions can yield 4-Mercapto-2-methylphenol .

Industrial Production Methods: In industrial settings, the production of 4-Mercapto-2-methylphenol often involves the use of high-purity starting materials and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically quenched with an acid, and the product is extracted and purified using techniques such as column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 4-Mercapto-2-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form thiophenols.

Substitution: It can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Strong bases like sodium hydride are often employed in substitution reactions.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiophenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Comparación Con Compuestos Similares

4-Methylphenol (p-Cresol): Similar structure but lacks the mercapto group.

4-Mercaptophenol: Similar structure but lacks the methyl group.

Uniqueness: 4-Mercapto-2-methylphenol is unique due to the presence of both a mercapto group and a methyl group on the phenol ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and the ability to form diverse chemical bonds, making it more versatile in various applications compared to its analogs .

Actividad Biológica

4-Mercapto-2-methylphenol (C7H8OS), also known as 4-(methylthio)phenol, is a compound with significant biological activity, particularly in its interactions with various enzymes and cellular pathways. This article explores its biochemical properties, mechanisms of action, pharmacological implications, and potential applications in research and industry.

4-Mercapto-2-methylphenol consists of a phenolic ring substituted with a mercapto group (-SH) and a methyl group (-CH3). This unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can form disulfides.

- Reduction : Can yield thiophenols.

- Substitution : Engages in nucleophilic aromatic substitution reactions.

These properties make it versatile for both synthetic and biological applications.

The primary biological target of 4-Mercapto-2-methylphenol is human carbonic anhydrase II (hCAII) . The interaction with hCAII is characterized by:

- Binding Mode : The compound binds to the active site of hCAII, causing steric clashes that inhibit enzyme activity.

- Biochemical Impact : This inhibition affects the enzyme's ability to convert carbon dioxide to bicarbonate and protons, potentially disrupting acid-base balance in tissues.

Table 1: Summary of Biological Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to hCAII, inhibiting its catalytic function. |

| Cellular Effects | May influence cell signaling pathways and gene expression. |

| Metabolic Interactions | Hypothesized to affect metabolic flux and metabolite levels. |

Pharmacological Profile

Research indicates that 4-Mercapto-2-methylphenol may have various pharmacological effects:

Study on Enzyme Interaction

A study focusing on the interaction between 4-Mercapto-2-methylphenol and hCAII revealed that:

- The compound significantly inhibited hCAII activity in vitro.

- The inhibition was dose-dependent, suggesting potential therapeutic applications in conditions where hCAII activity is dysregulated.

Microbial Transformation Study

In another research effort, microbial cell extracts were screened for their ability to transform precursors into sulfur-containing aroma compounds. While this study primarily focused on other compounds, it highlighted the potential applications of 4-Mercapto-2-methylphenol in biotechnological processes .

Potential Applications

Given its biological activity, 4-Mercapto-2-methylphenol has several potential applications:

- Research Tool : Useful in studying enzyme mechanisms and cellular processes.

- Industrial Applications : May serve as an intermediate in synthesizing biologically active derivatives or in producing polymers and dyes.

- Therapeutic Potential : Further investigation could reveal its utility in treating conditions related to enzyme dysregulation or inflammation.

Propiedades

IUPAC Name |

2-methyl-4-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-4-6(9)2-3-7(5)8/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJGOCMSBZWCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462181 | |

| Record name | 4-Mercapto-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32281-01-9 | |

| Record name | 4-Mercapto-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.